

"titanium(IV) phosphate chemical formula and structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium(IV) phosphate*

Cat. No.: *B090852*

[Get Quote](#)

An In-depth Technical Guide to **Titanium(IV) Phosphate**: Chemical Formula and Structure

Introduction

Titanium(IV) phosphate (TiP) encompasses a family of inorganic compounds with diverse structural motifs and chemical compositions. These materials have garnered significant interest from the scientific community due to their applications as ion-exchangers, catalysts, and sorbents for environmental remediation.^{[1][2]} Their efficacy is intrinsically linked to their structural characteristics, which can be tailored through specific synthesis conditions.^[1] This guide provides a detailed overview of the chemical formula and structure of various **titanium(IV) phosphate** phases, experimental protocols for their synthesis and characterization, and a summary of their key structural data.

Chemical Formula and Nomenclature

The chemical formula for **titanium(IV) phosphate** is not represented by a single stoichiometric unit but rather a series of compounds that include anhydrous, hydrated, and hydrogen phosphate forms. The specific formulation is highly dependent on the synthesis method and post-synthesis treatments.^{[3][4]}

The neutral, anhydrous form is often represented as $Ti_3(PO_4)_4$.^[5] However, more commonly studied and utilized forms are the acidic phosphate hydrates, which possess ion-exchange capabilities.^{[1][2]} These include:

- α -Titanium(IV) hydrogen phosphate monohydrate (α -TiP): $\text{Ti}(\text{HPO}_4)_2 \cdot \text{H}_2\text{O}$ ^[3]
- γ -**Titanium(IV) phosphate** dihydrogen phosphate dihydrate (γ -TiP): $\gamma\text{-Ti}(\text{PO}_4)$
 $(\text{H}_2\text{PO}_4) \cdot 2\text{H}_2\text{O}$ ^[3]
- Amorphous Titanium(IV) oxo-hydroxy-dihydrogen-phosphate monohydrate: TiO(OH)
 $(\text{H}_2\text{PO}_4) \cdot \text{H}_2\text{O}$ ^{[1][3][6]}
- A newly identified crystalline phase: $\text{Ti}_4(\text{HPO}_4)_7(\text{H}_2\text{PO}_4)_2 \cdot 0\text{-}4\text{H}_2\text{O}$ ^[7]

These variations arise from the different possible protonation states of the phosphate anion (PO_4^{3-} , HPO_4^{2-} , H_2PO_4^-) and the inclusion of water molecules or hydroxyl groups within the structure.

Structural Characteristics

The structural chemistry of **titanium(IV) phosphates** is complex, featuring both amorphous and crystalline phases. The crystalline forms are often lamellar (layered) in nature, analogous to the well-studied zirconium(IV) phosphates.^{[3][6]}

Crystalline Structures

The two most prominent crystalline polymorphs are the α and γ phases.^{[3][6]}

- $\alpha\text{-Ti}(\text{HPO}_4)_2 \cdot \text{H}_2\text{O}$ (α -TiP): This phase possesses a layered structure where each layer consists of a plane of titanium atoms linked to six oxygen atoms in a distorted octahedral geometry.^{[3][6][8]} These octahedra are bridged by phosphate groups. The Ti-O bond distances in the octahedra are reported to be in the range of 1.911–2.062 Å.^[6] The layers are held together by hydrogen bonding, and a single water molecule is intercalated between the layers.^[3]
- $\gamma\text{-Ti}(\text{PO}_4)(\text{H}_2\text{PO}_4) \cdot 2\text{H}_2\text{O}$ (γ -TiP): This form also has a layered structure but with a different interlayer arrangement and containing two types of phosphate groups: orthophosphate (PO_4^{3-}) and dihydrogen phosphate (H_2PO_4^-).^{[3][6]} It is isostructural with its zirconium analogue, $\gamma\text{-Zr}(\text{PO}_4)(\text{H}_2\text{PO}_4) \cdot 2\text{H}_2\text{O}$.^{[3][6]}

Amorphous Structures

Amorphous **titanium(IV) phosphates** are often produced under mild synthesis conditions.[\[1\]](#) These materials lack long-range crystalline order but possess short-range structural features. For instance, the amorphous compound $\text{TiO}(\text{OH})(\text{H}_2\text{PO}_4)\cdot\text{H}_2\text{O}$ is characterized by the presence of a short $\text{Ti}=\text{O}$ bond (titanyl group), which has been confirmed by EXAFS (Extended X-ray Absorption Fine Structure) analysis.[\[3\]](#)[\[6\]](#) These amorphous materials are particularly relevant for ion-exchange applications.[\[1\]](#)

Quantitative Structural Data

The following table summarizes the crystallographic data for key **titanium(IV) phosphate** phases.

Compound Formula	Common Name	Crystal System	Space Group	Unit Cell Parameters	Reference
α - $\text{Ti}(\text{HPO}_4)_2\cdot\text{H}_2\text{O}$	α -TiP	Monoclinic	$\text{P}2_1/c$	$a = 7.56 \text{ \AA}$, $b = 7.68 \text{ \AA}$, $c = 16.22 \text{ \AA}$, $\beta = 111.5^\circ$	[6]
γ - $\text{Ti}(\text{PO}_4)_2\cdot 2\text{H}_2\text{O}$	γ -TiP	Monoclinic	$\text{P}2_1/n$	Isostructural with γ - $\text{Zr}(\text{PO}_4)_2\cdot 2\text{H}_2\text{O}$	[3] [6]
$[\text{Ti}_3\text{O}_2(\text{OH})_2(\text{HPO}_4)_2(\text{PO}_4)_2\cdot(\text{NH}_3(\text{CH}_2)_3\cdot(\text{NH}_3)_2\cdot(\text{H}_2\text{O})_2$	MIL-28 ₃	Orthorhombic	$\text{Fm}2\text{m}$	$a = 18.331(2) \text{ \AA}$, $b = 18.943(3) \text{ \AA}$, $c = 7.111(1) \text{ \AA}$	[9]

Experimental Protocols

The synthesis and characterization of **titanium(IV) phosphates** involve a range of chemical and analytical techniques. The final structure is highly sensitive to parameters like precursor choice, temperature, reaction time, and reactant molar ratios.[\[1\]](#)

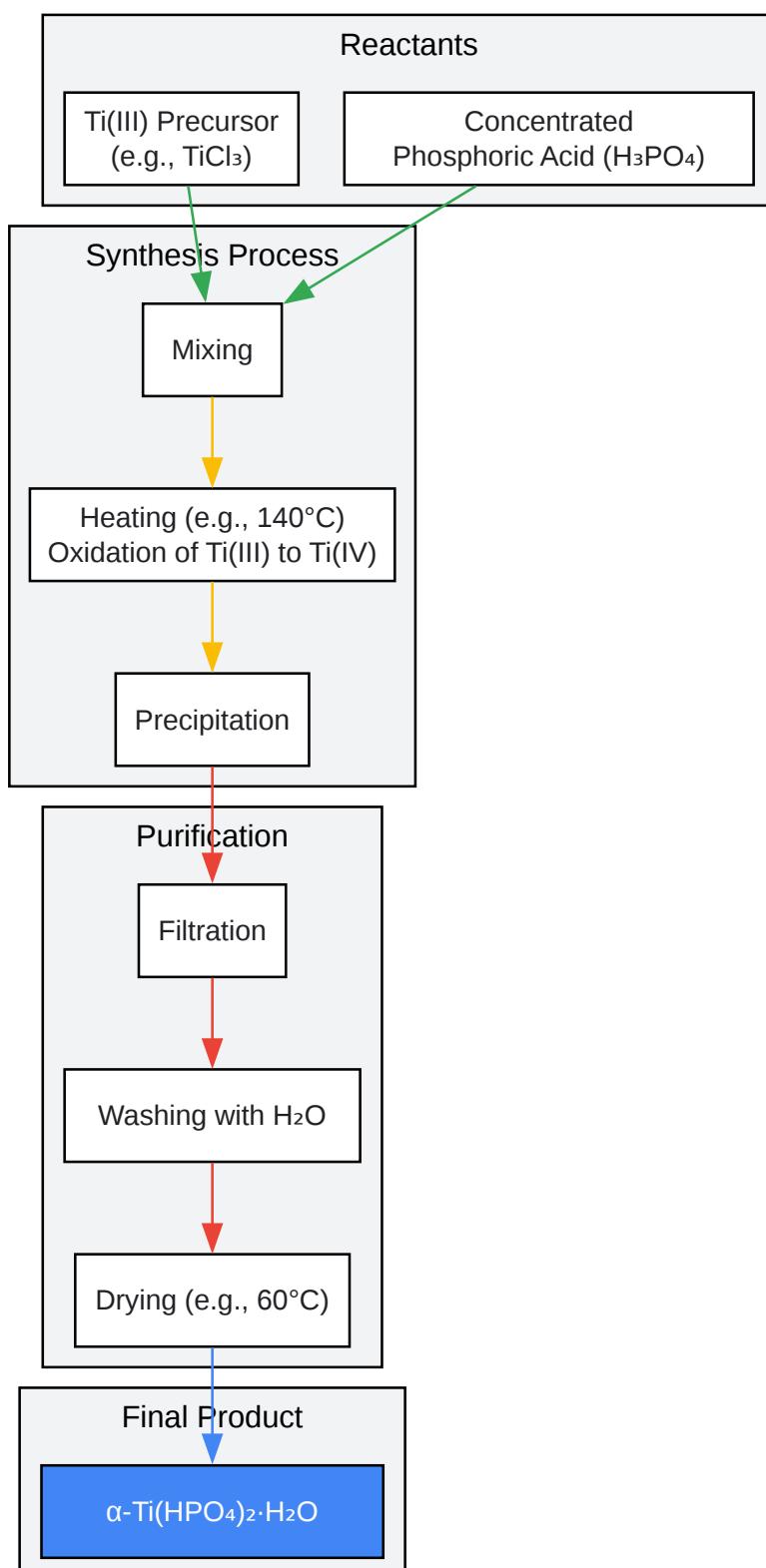
Synthesis of $\alpha\text{-Ti}(\text{HPO}_4)_2\cdot\text{H}_2\text{O}$

A common method for preparing well-crystallized $\alpha\text{-TiP}$ involves the oxidation of a titanium(III) precursor in a concentrated phosphoric acid solution.[2][7][10]

Protocol:

- Precursor Solution: A solution of titanium(III) chloride (TiCl_3) is prepared in concentrated phosphoric acid (e.g., 15 M H_3PO_4).
- Reaction: The solution is heated in an oven at 140 °C.[7] During this process, Ti(III) is oxidized to Ti(IV), which then precipitates as crystalline **titanium(IV) phosphate**.
- Isolation: The resulting precipitate is isolated from the solution by filtration.
- Washing: The solid product is washed repeatedly with deionized water to remove any unreacted phosphoric acid and other soluble impurities.
- Drying: The final product is dried at a low temperature (e.g., 60 °C) to yield $\alpha\text{-Ti}(\text{HPO}_4)_2\cdot\text{H}_2\text{O}$ powder.

Structural Characterization


The structural elucidation of **titanium(IV) phosphates** relies on a combination of spectroscopic and diffraction techniques.

- X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the crystalline phase (α , γ , etc.) and determine the degree of crystallinity. For microcrystalline powders, crystal structures can be solved and refined from high-resolution powder diffraction data.[6]
- X-ray Absorption Spectroscopy (XAS): This includes XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure). XAS is particularly useful for probing the local coordination environment of the titanium atoms, such as their oxidation state, coordination number, and bond distances with neighboring oxygen atoms.[3][8] It is a key technique for characterizing amorphous or poorly crystalline materials.[3][6]
- Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{31}P MAS (Magic Angle Spinning) NMR is used to distinguish between the different phosphate environments (e.g.,

PO₄, HPO₄, H₂PO₄) within the structure.[3][8] ^{47/49}Ti NMR can provide information about the different titanium environments.[3][8]

Visualizations

The following diagrams illustrate key conceptual frameworks related to **titanium(IV) phosphate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of $\alpha\text{-Ti}(\text{HPO}_4)_2\cdot\text{H}_2\text{O}$.

Caption: Distorted octahedral coordination of Ti(IV) by phosphate oxygen atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diva-portal.org [diva-portal.org]
- 2. Titanium(IV) Phosphate|CAS 17017-57-1|Supplier [benchchem.com]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. Synthesis and structural characterisation of solid titanium(iv) phosphate materials by means of X-ray absorption and NMR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chegg.com [chegg.com]
- 6. Synthesis and structural characterisation of solid titanium(iv) phosphate materials by means of X-ray absorption and NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00902A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["titanium(IV) phosphate chemical formula and structure"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090852#titanium-iv-phosphate-chemical-formula-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com